4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one
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Overview
Description
4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with benzenesulfonyl and a 4-methylphenylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzenesulfonyl group: This step might involve sulfonylation using benzenesulfonyl chloride in the presence of a base.
Attachment of the 4-methylphenylpentyl group: This could be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)butyl]cyclohex-2-en-1-one: Similar structure with a shorter alkyl chain.
4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)hexyl]cyclohex-2-en-1-one: Similar structure with a longer alkyl chain.
4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of 4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
81842-34-4 |
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Molecular Formula |
C24H28O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H28O3S/c1-19-10-12-21(13-11-19)20(2)7-6-16-24(17-14-22(25)15-18-24)28(26,27)23-8-4-3-5-9-23/h3-5,8-14,17,20H,6-7,15-16,18H2,1-2H3 |
InChI Key |
NAJSAJLIEHUZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCCC2(CCC(=O)C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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